Cas no 2138034-91-8 (rac-2-methyl-N-[(1R,5R)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]propanamide)

rac-2-methyl-N-[(1R,5R)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]propanamide structure
2138034-91-8 structure
Product name:rac-2-methyl-N-[(1R,5R)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]propanamide
CAS No:2138034-91-8
MF:C10H15F3N2O
Molecular Weight:236.234112977982
CID:6427921
PubChem ID:165950198

rac-2-methyl-N-[(1R,5R)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]propanamide 化学的及び物理的性質

名前と識別子

    • EN300-1154635
    • rac-2-methyl-N-[(1R,5R)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]propanamide
    • 2138034-91-8
    • インチ: 1S/C10H15F3N2O/c1-6(2)7(16)15-9-3-8(9,4-14-5-9)10(11,12)13/h6,14H,3-5H2,1-2H3,(H,15,16)/t8-,9+/m1/s1
    • InChIKey: HNIZSJILIMEZPD-BDAKNGLRSA-N
    • SMILES: FC([C@]12CNC[C@]1(C2)NC(C(C)C)=O)(F)F

計算された属性

  • 精确分子量: 236.11364759g/mol
  • 同位素质量: 236.11364759g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 329
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 41.1Ų

rac-2-methyl-N-[(1R,5R)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1154635-0.5g
rac-2-methyl-N-[(1R,5R)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]propanamide
2138034-91-8
0.5g
$2167.0 2023-05-24
Enamine
EN300-1154635-1.0g
rac-2-methyl-N-[(1R,5R)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]propanamide
2138034-91-8
1g
$2257.0 2023-05-24
Enamine
EN300-1154635-0.25g
rac-2-methyl-N-[(1R,5R)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]propanamide
2138034-91-8
0.25g
$2077.0 2023-05-24
Enamine
EN300-1154635-5.0g
rac-2-methyl-N-[(1R,5R)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]propanamide
2138034-91-8
5g
$6545.0 2023-05-24
Enamine
EN300-1154635-2.5g
rac-2-methyl-N-[(1R,5R)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]propanamide
2138034-91-8
2.5g
$4424.0 2023-05-24
Enamine
EN300-1154635-0.1g
rac-2-methyl-N-[(1R,5R)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]propanamide
2138034-91-8
0.1g
$1986.0 2023-05-24
Enamine
EN300-1154635-10.0g
rac-2-methyl-N-[(1R,5R)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]propanamide
2138034-91-8
10g
$9704.0 2023-05-24
Enamine
EN300-1154635-0.05g
rac-2-methyl-N-[(1R,5R)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]propanamide
2138034-91-8
0.05g
$1895.0 2023-05-24

rac-2-methyl-N-[(1R,5R)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]propanamide 関連文献

rac-2-methyl-N-[(1R,5R)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]propanamideに関する追加情報

Professional Introduction to Rac-2-Methyl-N-[(1R,5R)-5-(Trifluoromethyl)-3-Azabicyclo[3.1.0]Hexan-1-yl]Propanamide (CAS No. 2138034-91-8)

Rac-2-Methyl-N-[(1R,5R)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]propanamide is a highly specialized compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 2138034-91-8, represents a fascinating intersection of organic chemistry and medicinal innovation. Its unique structural features, particularly the presence of a trifluoromethyl group and a complex bicyclic azide moiety, make it a promising candidate for various applications in drug development and synthetic chemistry.

The compound's molecular structure consists of a propanamide backbone linked to a bicyclic azabutane ring system. The stereochemistry of the bicyclic system is defined by the (1R,5R) configuration, which is critical for its biological activity and interactions with biological targets. The introduction of the trifluoromethyl group at the 5-position of the bicyclic ring enhances its lipophilicity and metabolic stability, making it an attractive scaffold for pharmacological applications.

In recent years, there has been a growing interest in the development of novel compounds with enhanced pharmacological properties. Rac-2-Methyl-N-[(1R,5R)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]propanamide has been studied for its potential role in modulating various biological pathways. Its unique structural features suggest that it may exhibit inhibitory effects on enzymes and receptors involved in inflammatory responses, pain perception, and neurotransmitter signaling.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of the bicyclic azabutane core and the trifluoromethyl substituent provides a rich scaffold for further chemical modification and optimization. Researchers have leveraged computational modeling and high-throughput screening techniques to identify derivatives of this compound that may exhibit improved efficacy and reduced toxicity.

The synthesis of Rac-2-Methyl-N-[(1R,5R)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]propanamide presents significant challenges due to its complex stereochemistry and the need for precise control over reaction conditions. Advanced synthetic methodologies, including asymmetric catalysis and chiral auxiliary strategies, have been employed to achieve high enantiomeric purity. These efforts have not only yielded pure samples of the compound but also provided valuable insights into scalable synthetic routes that could be applied to other complex molecules.

Evidence from preclinical studies suggests that Rac-2-Methyl-N-[(1R,5R)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]propanamide may have therapeutic potential in several areas. For instance, its ability to modulate neurotransmitter release has led to investigations into its role as an analgesic agent. Additionally, its interaction with inflammatory pathways makes it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The incorporation of the trifluoromethyl group into the molecular structure has been shown to enhance binding affinity and selectivity in several drug candidates. This feature is particularly valuable in medicinal chemistry, where small changes in molecular structure can significantly impact biological activity. The study of Rac-2-Methyl-N-[ (1R,5R)-5-(trifluoromethyl) -3 -azabicyclo[3 . 1 . 0 ] hexan - 1 - yl ] propanamide has contributed valuable data to understanding how substituents influence drug-receptor interactions.

In conclusion, Rac-2-Methyl-N-[ ( 1 R , 5 R ) - 5 - ( < strong > trifluoromethyl strong > ) - 3 - azabicyclo[3 . 1 . 0 ] hexan - 1 - yl ] propanamide is a remarkable compound with significant potential in pharmaceutical research. Its unique structural features, combined with promising preclinical results, make it a compelling target for further investigation. As research continues to uncover new applications for this molecule, it is likely to play an important role in the development of novel therapeutics that address unmet medical needs.

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